molecular formula C9H12NaO3S B1324434 Sodium Mesitylenesulfonate CAS No. 6148-75-0

Sodium Mesitylenesulfonate

Cat. No.: B1324434
CAS No.: 6148-75-0
M. Wt: 223.25 g/mol
InChI Key: ZUUNGHDXMBZQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium Mesitylenesulfonate is an organosulfur compound with the molecular formula C9H11NaO3S. It is a derivative of benzenesulfonic acid where the benzene ring is substituted with three methyl groups at the 2, 4, and 6 positions, and the sulfonic acid group is neutralized with a sodium ion. This compound is known for its solubility in water and its use in various industrial and research applications.

Scientific Research Applications

Sodium Mesitylenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the manufacture of detergents, surfactants, and other specialty chemicals.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt typically involves the sulfonation of mesitylene (1,3,5-trimethylbenzene) with sulfur trioxide or fuming sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonic acid group. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows a similar route but on a larger scale. The process involves continuous sulfonation of mesitylene using oleum (a solution of sulfur trioxide in sulfuric acid) followed by neutralization with sodium hydroxide. The product is then purified through crystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Sodium Mesitylenesulfonate undergoes various chemical reactions typical of aromatic sulfonic acids. These include:

    Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Esterification: The sulfonic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Esterification: Alcohols and acid catalysts are used under reflux conditions.

Major Products

    Sulfonamides: Formed through reaction with amines.

    Sulfonyl Chlorides: Produced by reacting with thionyl chloride or phosphorus pentachloride.

    Esters: Formed through esterification with alcohols.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt involves its ability to act as a strong acid and a nucleophile. The sulfonic acid group can donate protons and participate in acid-catalyzed reactions, while the aromatic ring can undergo electrophilic substitution. The sodium ion helps to stabilize the compound in aqueous solutions.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic Acid: The parent compound without methyl substitutions.

    p-Toluenesulfonic Acid: A similar compound with a single methyl group at the para position.

    Sodium Benzenesulfonate: The sodium salt of benzenesulfonic acid without methyl groups.

Uniqueness

Sodium Mesitylenesulfonate is unique due to the presence of three methyl groups, which influence its chemical reactivity and solubility. These substitutions can affect the compound’s acidity, making it less acidic than benzenesulfonic acid but more soluble in organic solvents.

Properties

CAS No.

6148-75-0

Molecular Formula

C9H12NaO3S

Molecular Weight

223.25 g/mol

IUPAC Name

sodium;2,4,6-trimethylbenzenesulfonate

InChI

InChI=1S/C9H12O3S.Na/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;/h4-5H,1-3H3,(H,10,11,12);

InChI Key

ZUUNGHDXMBZQIK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.[Na+]

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.[Na]

6148-75-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.